

Total Synthesis of Penigequinolone A and B: An Application Note

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Compound of Interest

Compound Name: *Penigequinolone A*

Cat. No.: *B1246237*

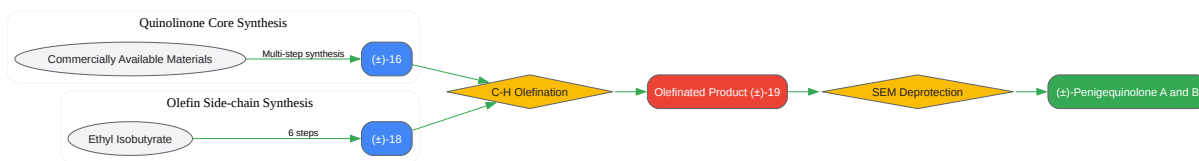
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This document provides a detailed overview and experimental protocols for the total synthesis of **Penigequinolone A** and B, complex fungal metabolites with potential biological activity. The presented strategy relies on a divergent approach, highlighted by a key late-stage C-H olefination reaction.

Synthetic Strategy Overview

The total synthesis of (±)-**Penigequinolone A** and B is achieved through a convergent route, involving the preparation of two key fragments: the quinolinone core (±)-16 and the olefin side chain (±)-18. These fragments are coupled via a palladium-catalyzed C-H olefination. The final step involves the deprotection of a silyl ether protecting group to yield the target natural products.



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Caption: Overall synthetic workflow for **Penigequinolone A** and **B**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final steps of the synthesis of (±)-**Penigequinolone A** and **B**.^[1]

Step	Reaction	Product	Yield (%)	Regioselectivity (A/B)	Diastereoselectivity (dr)
1	C-H Olefination	(±)-19	50	8.8:1	1:1
2	SEM Deprotection	(±)-Penigequinolones A/B	nearly quantitative	13.5:1	1:1

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-**Penigequinolone A** and **B**.

Synthesis of the Quinolinone Core (±)-16

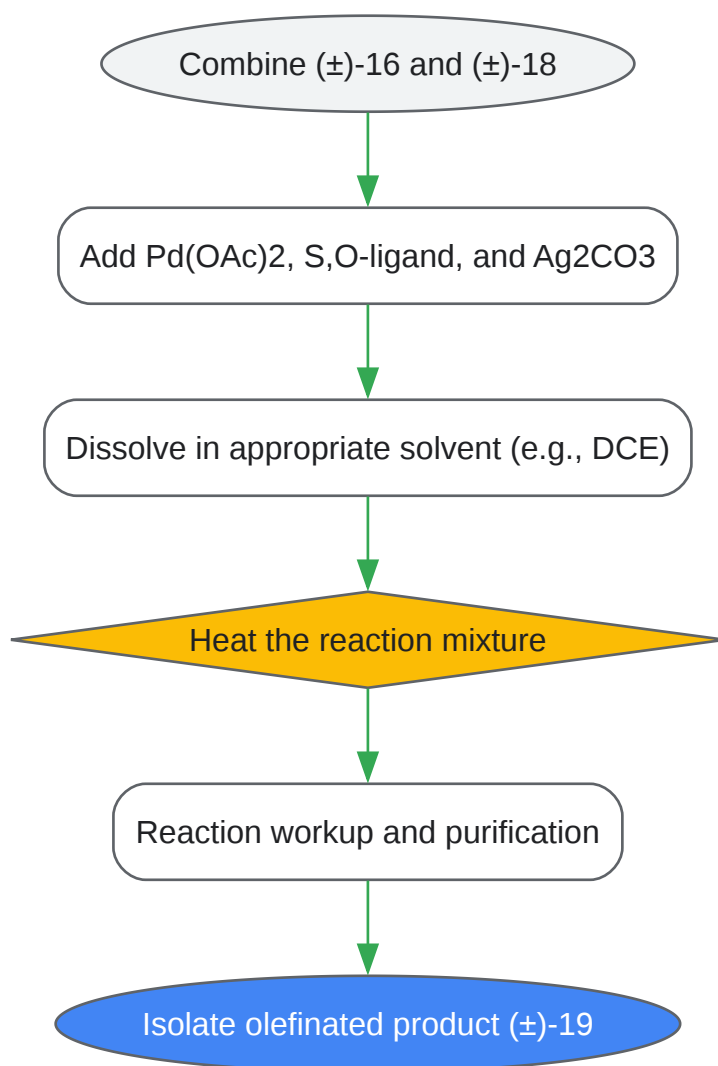
The synthesis of the 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-one core structure (\pm)-16 is accomplished in several steps starting from commercially available materials. The detailed multi-step procedure for the synthesis of this core structure is described in the supporting information of the reference publication.^[1]

Synthesis of the Olefin Side-chain (\pm)-18

The olefin coupling partner (\pm)-18 is prepared in six synthetic steps starting from ethyl isobutyrate.^[1] The specific procedures for each of these six steps are detailed in the supporting information of the primary literature.

Key Reaction: C-H Olefination

This protocol describes the palladium-catalyzed C-H olefination to couple the quinolinone core (\pm)-16 with the olefin side-chain (\pm)-18.



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Caption: Experimental workflow for the C-H olefination step.

Protocol:

- To a reaction vessel, add the quinolinone core (±)-16, the olefin (±)-18, palladium(II) acetate (Pd(OAc)₂), the S,O-ligand, and silver(I) carbonate (Ag₂CO₃).
- Add dichloroethane (DCE) as the solvent.
- Heat the mixture at 80 °C for the specified reaction time.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup and extract the product with an organic solvent.
- Purify the crude product by flash column chromatography on silica gel to afford the olefinated product (±)-19.^{[1][2]}

Final Step: SEM Deprotection

This protocol details the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group to yield the final products.

Protocol:

- Dissolve the SEM-protected intermediate (±)-19 in tetrahydrofuran (THF).
- Add a solution of tetrabutylammonium fluoride (TBAF) (4.0 M) to the mixture.
- Reflux the reaction mixture.
- Monitor the reaction for completion.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with an organic solvent.
- Purify the crude product to yield a mixture of (±)-**Penigequinolone A** and B.^[1]

This divergent synthetic strategy provides an efficient pathway to the Penigequinolones and related natural products, allowing for the late-stage introduction of structural diversity. The protocols outlined here provide a foundation for researchers engaged in the synthesis and study of these complex molecules.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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